{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride
Description
{[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride is an organic compound known for its unique chemical structure and potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a 1,2,4-oxadiazole ring, which is a five-membered heterocycle containing nitrogen and oxygen atoms, making it a valuable scaffold in drug design and other chemical research.
Properties
IUPAC Name |
1-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O2.ClH/c1-13-6-10-14-11(15-17-10)7-3-4-9(16-2)8(12)5-7;/h3-5,13H,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUAAVUYTYJZAOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CC(=C(C=C2)OC)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638612-72-2 | |
| Record name | 1,2,4-Oxadiazole-5-methanamine, 3-(3-fluoro-4-methoxyphenyl)-N-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638612-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the fluoro and methoxy groups: These functional groups can be introduced via electrophilic aromatic substitution reactions using fluorinating and methoxylating agents.
Methylation: The final step involves the methylation of the amine group, which can be carried out using methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the oxadiazole ring or the aromatic ring, potentially leading to ring-opening or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoro-methoxybenzoic acid derivatives, while reduction could produce fluoro-methoxybenzyl alcohols.
Scientific Research Applications
Medicinal Chemistry
The compound's oxadiazole ring is known for its bioactivity and has been studied for its potential as an antibacterial and antifungal agent. Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties, making this compound a candidate for further development in antibiotic therapies .
Anticancer Research
Recent studies have explored the anticancer potential of oxadiazole derivatives. The incorporation of the 3-fluoro-4-methoxyphenyl group may enhance the compound's ability to inhibit cancer cell proliferation. Preliminary data suggest that such compounds can induce apoptosis in various cancer cell lines, warranting further investigation into their mechanisms of action .
Neurological Studies
The methylamine component of the compound suggests potential applications in neuropharmacology. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, which could lead to new treatments for neurological disorders such as depression and anxiety .
Case Studies
Mechanism of Action
The mechanism of action of {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The 1,2,4-oxadiazole ring can form hydrogen bonds and other interactions with these targets, modulating their activity and leading to various biological effects. The fluoro and methoxy groups can further enhance these interactions by providing additional binding sites or altering the compound’s electronic properties.
Comparison with Similar Compounds
Similar Compounds
- {[3-(3-Chloro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride
- {[3-(3-Fluoro-4-hydroxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride
- {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]methyl}methylamine hydrochloride
Uniqueness
The uniqueness of {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride lies in its specific combination of functional groups and the 1,2,4-oxadiazole ring. This combination provides a distinct set of chemical and biological properties that can be exploited in various applications. Compared to similar compounds, the presence of the fluoro and methoxy groups can significantly influence its reactivity and interaction with biological targets, making it a valuable compound for further research and development.
Biological Activity
The compound {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride (CAS Number: 1638612-72-2) belongs to the oxadiazole class of compounds, which are recognized for their diverse biological activities. This review focuses on its biological activity, particularly in relation to antimalarial properties, enzyme interactions, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a 1,2,4-oxadiazole ring substituted with a 3-fluoro-4-methoxyphenyl group. Its molecular formula is , and it has a molecular weight of approximately 266.23 g/mol. The presence of fluorine and methoxy groups enhances its chemical reactivity and biological interactions.
Antimalarial Activity
Recent studies have highlighted the potential of oxadiazole derivatives in combating malaria. In particular, compounds like {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride have been investigated for their activity against Plasmodium falciparum, the causative agent of malaria.
In Vitro Studies
Research conducted by Griffith University and Monash University screened various oxadiazole derivatives for their antimalarial properties. The findings indicated that certain analogues exhibited slow-action activity against P. falciparum, with IC50 values in the nanomolar range (e.g., 550 nM) . The structure-activity relationship (SAR) analysis revealed that modifications to the oxadiazole core significantly influenced biological efficacy.
| Compound | IC50 (nM) | Mode of Action |
|---|---|---|
| Compound 1 | 550 | Slow-action against P. falciparum |
| Compound 2 | 160 | Selective inhibition of drug-sensitive strains |
| Compound 3 | <40 | High potency against multi-drug resistant strains |
The mechanism by which {[3-(3-Fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}methylamine hydrochloride exerts its antimalarial effects may involve interference with essential metabolic pathways in the parasite. Compounds within this class have been shown to target the isoprenoid biosynthetic pathway, crucial for parasite survival .
Enzyme Interactions
Beyond antimalarial activity, this compound has demonstrated interactions with various enzymes and receptors. Its structural features allow it to modulate enzyme activities effectively, making it a candidate for further exploration in biochemical assays.
Notable Enzyme Studies
Research indicates that oxadiazoles can act as inhibitors for specific enzymes involved in cellular signaling pathways. For instance, a related study identified potent inhibitors of Rho/Myocardin signaling pathways using similar oxadiazole scaffolds . This suggests potential applications in cancer therapy where these pathways are dysregulated.
Case Studies
A case study involving the synthesis and biological evaluation of related oxadiazole compounds provided insights into their therapeutic potential. The study reported significant biological activity linked to structural variations within the oxadiazole framework .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
